α,β-Methyleneadenosine 5’-Triphosphate Trisodium Salt
α,β-Methyleneadenosine 5’-Triphosphate Trisodium Salt
α,β-methylene Adenosine 5/'-triphosphate (αβ-methylene ATP) is a phosphonic analog of ATP that is characterized by the replacement of the bridging oxygen atom between the α- and β-phosphate groups with methylene. It is an agonist of P2X purinoceptors P2X1 and P2X3 (EC50 = ~1 µM) and is ~1,000-fold less potent at P2X2, P2X receptors 4-7, and P2Y receptors. Persistent activation of purinoceptors results in desensitization, resulting in an antagonist-like effect of αβ-methylene ATP. αβ-methylene ATP is used as a stable analog of ATP (Item No. 14498) to study the interaction of ATP with kinases and other proteins. It weakly binds and inhibits adenylate cyclase in a calcium-dependent manner (Ki= ~0.5 mM).
Brand Name:
Vulcanchem
CAS No.:
1343364-54-4
VCID:
VC0031042
InChI:
InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1
SMILES:
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Molecular Formula:
C11H15N5Na3O12P3
Molecular Weight:
571.155
α,β-Methyleneadenosine 5’-Triphosphate Trisodium Salt
CAS No.: 1343364-54-4
Reference Standards
VCID: VC0031042
Molecular Formula: C11H15N5Na3O12P3
Molecular Weight: 571.155
CAS No. | 1343364-54-4 |
---|---|
Product Name | α,β-Methyleneadenosine 5’-Triphosphate Trisodium Salt |
Molecular Formula | C11H15N5Na3O12P3 |
Molecular Weight | 571.155 |
IUPAC Name | trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate |
Standard InChI | InChI=1S/C11H18N5O12P3.3Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);;;/q;3*+1/p-3/t5-,7-,8-,11-;;;/m1.../s1 |
Standard InChIKey | CBAGKCWFSRTVER-MTQUBGKESA-K |
SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)([O-])OP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+].[Na+] |
Appearance | Assay:≥95%A crystalline solid |
Description | α,β-methylene Adenosine 5/'-triphosphate (αβ-methylene ATP) is a phosphonic analog of ATP that is characterized by the replacement of the bridging oxygen atom between the α- and β-phosphate groups with methylene. It is an agonist of P2X purinoceptors P2X1 and P2X3 (EC50 = ~1 µM) and is ~1,000-fold less potent at P2X2, P2X receptors 4-7, and P2Y receptors. Persistent activation of purinoceptors results in desensitization, resulting in an antagonist-like effect of αβ-methylene ATP. αβ-methylene ATP is used as a stable analog of ATP (Item No. 14498) to study the interaction of ATP with kinases and other proteins. It weakly binds and inhibits adenylate cyclase in a calcium-dependent manner (Ki= ~0.5 mM). |
Synonyms | 5’-[Hydrogen P-[[hydroxy(phosphonooxy)phosphinyl]methyl]phosphonate]adenosine, , Sodium Salt (1:3); |
PubChem Compound | 90488813 |
Last Modified | Nov 11 2021 |
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